2,6-Di-O-methyl-beta-cyclodextrin Outperforms HPBCD and SBE-β-CD in Drug Solubilization Capacity
In a systematic review of cyclodextrin properties, the drug solubilizing capacity of DIMEB was demonstrated to exceed that of hydroxypropyl-β-cyclodextrin (HPBCD) across multiple drug classes including steroids, vitamin D3, lidocaine, and hydrocortisone [1]. Separately, a comparative evaluation of 22 poorly water-soluble drugs showed that sulfobutyl ether-β-cyclodextrin (SBE7-β-CD) was not as effective a solubilizer as DIMEB [2].
| Evidence Dimension | Drug solubilizing capacity |
|---|---|
| Target Compound Data | DIMEB: Highest solubilizing capacity among tested derivatives |
| Comparator Or Baseline | HPBCD: Lower capacity than DIMEB in most cases; SBE7-β-CD: Not as effective as DIMEB |
| Quantified Difference | Qualitative rank-order superiority (no single numeric value across all drugs) |
| Conditions | Aqueous solutions of multiple drug classes including steroids, vitamin D3, lidocaine, hydrocortisone, and 22 poorly water-soluble test compounds |
Why This Matters
For procurement in pharmaceutical formulation development, DIMEB may achieve target drug loading with lower excipient mass, reducing formulation burden.
- [1] Szejtli J. The properties and potential uses of cyclodextrin derivatives. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry. 1992;14(1):25-36. doi:10.1007/BF01041363 View Source
- [2] Ueda H, Ou D, Endo T, Nagase H, Tomono K, Nagai T. Evaluation of a sulfobutyl ether beta-cyclodextrin as a solubilizing/stabilizing agent for several drugs. Drug Dev Ind Pharm. 1998;24(9):863-867. doi:10.3109/03639049809088532 View Source
